L-オルニチン-L-アスパラギン酸
説明
L-Ornithine L-aspartate is a metabolite of arginine degradation by arginase . It’s a salt that combines ornithine amino acids and L-aspartic acid . This substance is known to cleanse the liver and boost its regeneration . It also helps reduce the concentration of ammonia in the blood .
Synthesis Analysis
L-Ornithine L-aspartate (LOLA) is a stable salt of L-ornithine and L-aspartate that readily dissociates into its constituent amino acids . These amino acids are readily absorbed by active transport, distributed, and metabolized .Molecular Structure Analysis
LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .Chemical Reactions Analysis
L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . L-Aspartate, like L-ornithine, undergoes transamination to glutamate via glutamine synthetase in perivenous hepatocytes as well as by skeletal muscle and brain .Physical And Chemical Properties Analysis
LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .科学的研究の応用
肝性脳症の管理
L-オルニチン-L-アスパラギン酸 (LOLA) は、進行した肝臓病によって引き起こされる脳障害である肝性脳症の管理に広く使用されています。 これは、この状態ではしばしば上昇する血中アンモニアレベルを低下させ、神経機能を改善するのに役立ちます .
アンモニア解毒
LOLA は、血液中のアンモニアの解毒に役割を果たします。これは、尿素サイクルに関与しており、アンモニアを尿素に変換するのを助け、尿素はその後体から排泄されます。 このプロセスは、アンモニアの蓄積が問題となる可能性のある肝硬変患者にとって特に有益です .
肝硬変の合併症
研究によると、LOLA は肝硬変患者の補助療法として効果的であり、肝性脳症などの肝硬変に関連する合併症の予防に役立ちます .
ミトコンドリア機能の回復
研究によると、LOLA はミトコンドリア機能の回復に役割を果たす可能性があります。 これは、ミトコンドリア機能不全がエネルギー代謝の問題につながる可能性のある肝臓病において特に関連しています .
高アンモニア血症の治療
LOLA は、急性肝不全による高アンモニア血症の患者において、血漿 NH3 濃度を低下させ、精神測定性能を改善することが示されています .
肝硬変の合併症の予防
LOLA は、肝硬変とその合併症の予防と治療における重要性が記録されており、この慢性肝臓病の管理のための治療アプローチを提供しています .
作用機序
Target of Action
L-Ornithine-L-aspartate (LOLA) primarily targets the urea cycle in periportal hepatocytes in the liver . It also targets the glutamine synthetase in perivenous hepatocytes, as well as in skeletal muscle and brain . These targets play a crucial role in the detoxification of ammonia .
Mode of Action
LOLA readily dissociates into its constituent amino acids, L-ornithine and L-aspartate, which are absorbed by active transport, distributed, and metabolized . L-ornithine serves as an intermediary in the urea cycle and as an activator of carbamoyl phosphate synthetase . L-aspartate, on the other hand, contributes to the transamination to glutamate via glutamine synthetase . Together, these amino acids participate in reactions whereby the ammonia molecule is incorporated into urea and glutamine .
Biochemical Pathways
LOLA affects the urea cycle and the glutamine synthesis pathway . Both of these amino acids enter the urea cycle and help to produce glutamine and urea, reducing the levels of ambient ammonia . L-ornithine is converted to GABA via the ornithine aminotransferase pathway, while L-aspartate shows concentration-dependent excitatory effects .
Pharmacokinetics
LOLA, a stable salt of L-ornithine and L-aspartate, readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . The metabolic effects of LOLA are concentration-dependent . It is likely that without optimizing chronic intravenous infusion, lola has minimal impact on healthy brain energy metabolism due to systemic clearance and the blood-brain barrier .
Result of Action
LOLA reduces toxic ammonium (NH3) plasma levels in hepatic encephalopathy . It beneficially modulates the expression of genes related to fatty acid import/transport, synthesis, and regulation . Moreover, LOLA reconstitutes the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .
Action Environment
The action of LOLA is influenced by environmental factors such as the presence of liver disease. In primary hepatocytes from NAFLD patients, urea cycle enzymes increase, while the catabolism of branched-chain amino acids decreases with disease severity . LOLA is also effective for the treatment of muscle wasting (sarcopenia) in cirrhosis . More recent studies suggest that LOLA may have additional direct hepatoprotective properties .
特性
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883964 | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3230-94-2 | |
Record name | Ornithine aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-ornithine L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE ASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。